molecular formula C20H15N3O5S B5193100 Methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate

Methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate

Cat. No.: B5193100
M. Wt: 409.4 g/mol
InChI Key: MURJUBXFSOUZGY-UHFFFAOYSA-N
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Description

Methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate is a complex organic compound that features a benzothiazole core, a pyrrolidinone moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives.

    Introduction of the Pyrrolidinone Moiety: This step often involves the reaction of the benzothiazole derivative with succinic anhydride to form the pyrrolidinone ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate has several research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidinone moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate
  • 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzoic acid

Uniqueness

Methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate is unique due to its combination of a benzothiazole core and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-28-19(27)11-2-5-13(6-3-11)21-18(26)12-4-7-14-15(10-12)29-20(22-14)23-16(24)8-9-17(23)25/h2-7,10H,8-9H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURJUBXFSOUZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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